

An In-Depth Technical Guide to Isoquinoline-8-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoquinoline-8-carbaldehyde*

Cat. No.: *B113021*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-carbaldehyde, a heterocyclic aromatic aldehyde, represents a core structural motif with significant potential in medicinal chemistry and drug discovery. While simple natural derivatives remain elusive, the isoquinoline scaffold is prevalent in a vast array of biologically active natural products. This technical guide provides a comprehensive overview of **isoquinoline-8-carbaldehyde**, including its synthesis, chemical properties, and a review of the known biological activities of the broader isoquinoline class of compounds, which suggest potential therapeutic applications for its derivatives. Detailed experimental protocols for a plausible synthetic route and general methodologies for biological evaluation are presented to facilitate further research and development in this area.

Introduction

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids with a wide spectrum of pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The introduction of a reactive carbaldehyde group at the 8-position of the isoquinoline ring system, as seen in **isoquinoline-8-carbaldehyde**, offers a versatile handle for synthetic modification and the exploration of novel chemical space for drug development.

This guide focuses on the synthesis, and potential biological significance of **isoquinoline-8-carbaldehyde** and its derivatives. Although naturally occurring examples of **isoquinoline-8-carbaldehyde** itself or its simple derivatives have not been prominently reported in the literature, the vast diversity of substituted isoquinoline alkaloids found in nature, particularly from plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, underscores the importance of this heterocyclic system in natural product chemistry.

This document aims to serve as a technical resource for researchers by providing detailed synthetic protocols, summarizing potential biological activities based on related compounds, and offering a framework for future investigation into this promising class of molecules.

Chemical Properties of Isoquinoline-8-carbaldehyde

Isoquinoline-8-carbaldehyde is a solid at room temperature with the chemical formula $C_{10}H_7NO$. Its structure consists of a fused benzene and pyridine ring, with a formyl group attached to the C8 position of the benzene ring.

Property	Value	Reference
Molecular Formula	$C_{10}H_7NO$	
Molecular Weight	157.17 g/mol	
IUPAC Name	isoquinoline-8-carbaldehyde	
SMILES	<chem>C1=CC2=C(C=NC=C2)C(=C1)C=O</chem>	
InChI	<chem>InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H</chem>	
InChIKey	KPYBESJNSLIHRF-UHFFFAOYSA-N	

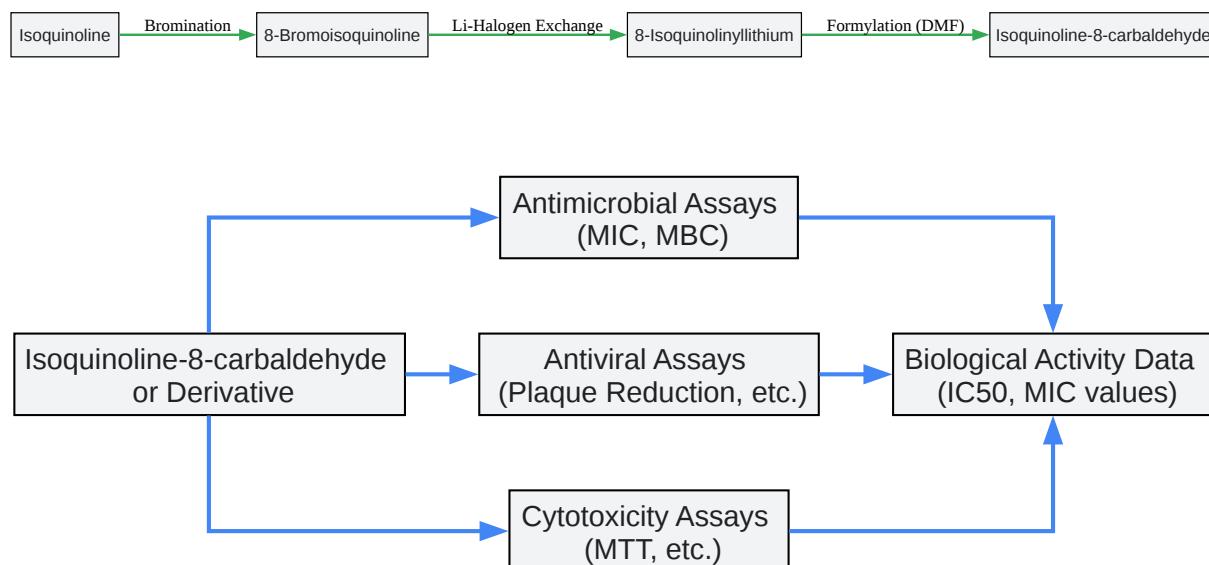
Table 1: Chemical and Physical Properties of **Isoquinoline-8-carbaldehyde**.

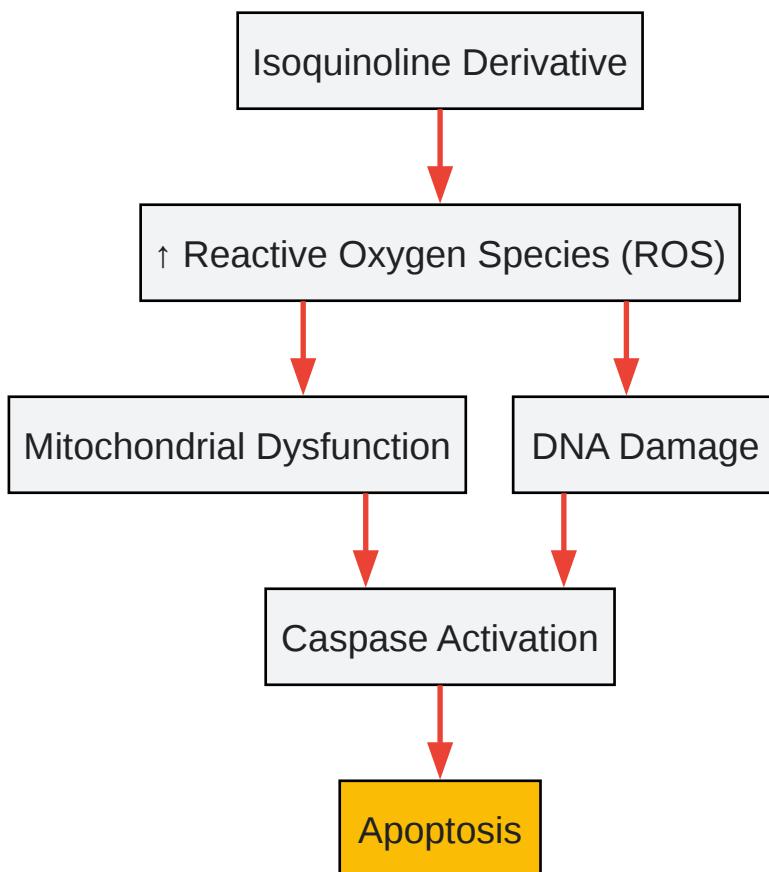
Synthesis of Isoquinoline-8-carbaldehyde

While a direct, one-pot synthesis of **isoquinoline-8-carbaldehyde** is not extensively documented, a plausible and effective multi-step synthetic route can be devised based on established organometallic and functional group transformation reactions. A feasible approach involves the synthesis of 8-bromoisoquinoline followed by a halogen-metal exchange and formylation.

Synthetic Workflow

The proposed synthetic pathway is illustrated below. It begins with the bromination of isoquinoline to yield 8-bromoisoquinoline, followed by a lithium-halogen exchange and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com